Cas no 916420-98-9 (3-Methoxy-5-(trifluoromethyl)benzyl alcohol)

3-Methoxy-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol with a methoxy substituent at the meta-position relative to the benzyl alcohol group. Its trifluoromethyl group enhances electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's structural features contribute to improved stability and reactivity in nucleophilic substitution and coupling reactions. Its high purity and well-defined molecular structure ensure consistent performance in fine chemical applications. The presence of both methoxy and trifluoromethyl groups offers versatility in further functionalization, enabling its use in the development of bioactive molecules and advanced materials. Suitable for controlled environments due to its sensitivity to oxidation.
3-Methoxy-5-(trifluoromethyl)benzyl alcohol structure
916420-98-9 structure
Product Name:3-Methoxy-5-(trifluoromethyl)benzyl alcohol
CAS No:916420-98-9
MF:C9H9F3O2
MW:206.161773443222
MDL:MFCD09025413
CID:2102163
PubChem ID:46737578
Update Time:2025-05-20

3-Methoxy-5-(trifluoromethyl)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-5-(trifluoromethyl)benzyl alcohol
    • [3-methoxy-5-(trifluoromethyl)phenyl]methanol
    • (3-Methoxy-5-trifluoromethyl-phenyl)-methanol
    • MFCD09025413
    • SCHEMBL3948413
    • JS-4649
    • (3-Methoxy-5-(trifluoromethyl)phenyl)methanol
    • 916420-98-9
    • AKOS015956634
    • CS-0312925
    • [3-Methoxy-5-(trifluoromethyl)phenyl]methanol, 3-(Hydroxymethyl)-5-methoxybenzotrifluoride
    • SB39905
    • DB-290449
    • C90756
    • RLB42098
    • MDL: MFCD09025413
    • Inchi: 1S/C9H9F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3
    • InChI Key: ROACFQURKLEGKL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CC(CO)=C1)OC)(F)F

Computed Properties

  • Exact Mass: 206.05546401g/mol
  • Monoisotopic Mass: 206.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

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3-Methoxy-5-(trifluoromethyl)benzyl alcohol Suppliers

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(CAS:916420-98-9)3-Methoxy-5-(trifluoromethyl)benzyl alcohol
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Purity:99%
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Price ($):655.0/2189.0/382.0
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Additional information on 3-Methoxy-5-(trifluoromethyl)benzyl alcohol

Introduction to 3-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 916420-98-9)

3-Methoxy-5-(trifluoromethyl)benzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No.) 916420-98-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of aromatic alcohols, characterized by the presence of both a hydroxyl (-OH) group and a methoxy (-OCH₃) substituent on a benzene ring, further modified by a trifluoromethyl (-CF₃) group at the para position relative to the hydroxyl group. The structural features of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol make it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The significance of this compound lies in its potential applications as a building block in drug discovery and synthesis. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry. Additionally, the methoxy group can influence electronic properties and solubility, contributing to the overall pharmacokinetic profile of derivatives. The hydroxyl group provides a site for further functionalization, enabling the creation of more complex structures.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their unique chemical properties and biological activities. The introduction of fluorine atoms into organic molecules can lead to significant changes in their interactions with biological targets. For instance, fluorine atoms can increase lipophilicity, reduce metabolic degradation, and improve binding to enzymes and receptors. This has made fluorinated compounds increasingly important in the development of novel therapeutic agents.

3-Methoxy-5-(trifluoromethyl)benzyl alcohol has been explored in several research studies as a precursor for more complex molecules. One notable area of research involves its use in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. Kinase inhibitors often require specific structural motifs to interact effectively with their target enzymes. The combination of hydroxyl, methoxy, and trifluoromethyl groups in 3-Methoxy-5-(trifluoromethyl)benzyl alcohol provides a suitable scaffold for designing such inhibitors.

A recent study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol in developing novel Janus kinase (JAK) inhibitors. JAK inhibitors are small-molecule drugs that block the activity of JAK enzymes, which play a crucial role in signal transduction pathways involved in inflammation and hematopoiesis. The researchers found that derivatives of this compound exhibited potent inhibitory activity against JAK2, with IC₅₀ values in the low nanomolar range. This highlights the potential of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol as a lead compound for further optimization.

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions, starting from commercially available aromatic precursors. One common synthetic route includes the methylation of 5-hydroxy-3-trifluoromethylbenzaldehyde using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. Subsequent reduction of the resulting benzaldehyde derivative using lithium aluminum hydride (LiAlH₄) yields the desired alcohol.

The purity and quality of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol are crucial for its applications in pharmaceutical research. High-purity compounds are essential for structural elucidation by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, impurities can interfere with biological assays and lead to inaccurate results. Therefore, rigorous purification techniques such as column chromatography or recrystallization are often employed to ensure optimal performance.

In addition to its role as an intermediate in drug synthesis, 3-Methoxy-5-(trifluoromethyl)benzyl alcohol has been investigated for its potential bioactivity. Some preliminary studies suggest that certain derivatives may exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways. While further research is needed to fully characterize these effects, these findings open up new avenues for exploring its therapeutic potential.

The growing demand for specialized organic compounds like 3-Methoxy-5-(trifluoromethyl)benzyl alcohol has led to advancements in synthetic methodologies and supply chain logistics. Modern synthetic approaches often focus on improving yield, reducing waste, and enhancing scalability to meet industrial needs. Collaborative efforts between academia and industry have also facilitated the development of novel synthetic routes that are more efficient and environmentally friendly.

The future prospects for 3-Methoxy-5-(trifluoromethyl)benzyl alcohol are promising, with ongoing research expanding its applications across various fields. As our understanding of biological mechanisms continues to evolve, new opportunities will arise for utilizing this compound as a key intermediate in drug discovery. Furthermore, advancements in computational chemistry and artificial intelligence are expected to accelerate the design and optimization of molecules derived from 3-Methoxy-5-(trifluoromethyl)benzyl alcohol, leading to faster development cycles and more effective therapeutic agents.

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Amadis Chemical Company Limited
(CAS:916420-98-9)3-Methoxy-5-(trifluoromethyl)benzyl alcohol
A940333
Purity:99%/99%/99%
Quantity:1g/5g/500mg
Price ($):655.0/2189.0/382.0
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